molecular formula C11H25N B1267033 6-Aminoundecane CAS No. 33788-00-0

6-Aminoundecane

Cat. No. B1267033
CAS RN: 33788-00-0
M. Wt: 171.32 g/mol
InChI Key: GFBRYGJZWXLRFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04954339

Procedure details

Diamylketone (12 g) was hydrogenated at 50 psi in the presence of 10% Pd/C (1.5 g) and benzylamine (8.31 g) at room temperature for 6 hours. Further catalyst (1.5 g) was added and the mixture was hydrogenated at 40° for 5 hours. The reaction mixture was filtered and evaporated to dryness (combined with the product from a previous 12 g hydrogenation). The oil was purified by column chromatography to give 6-undecylamine as an oil (9.1 g, 38%).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
catalyst
Quantity
1.5 g
Type
catalyst
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=O)[CH2:2][CH2:3][CH2:4][CH3:5].C([NH2:20])C1C=CC=CC=1>[Pd]>[CH3:5][CH2:4][CH2:3][CH2:2][CH2:1][CH:6]([NH2:20])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C(CCCC)C(=O)CCCCC
Name
Quantity
8.31 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
catalyst
Quantity
1.5 g
Type
catalyst
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (
CUSTOM
Type
CUSTOM
Details
The oil was purified by column chromatography

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CCCCCC(CCCCC)N
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.